molecular formula C22H30Cl2N2O4 B2629272 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride CAS No. 1177720-28-3

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride

Cat. No.: B2629272
CAS No.: 1177720-28-3
M. Wt: 457.39
InChI Key: IPRNHZDQOQYTPV-UHFFFAOYSA-N
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Description

The compound “1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride” is a derivative of piperazine . It has been evaluated for its pharmacological properties, particularly as an anticonvulsant and antidepressant agent .


Chemical Reactions Analysis

The compound has been tested in various in vivo models for its anticonvulsant and antidepressant activity . It has shown excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats .

Scientific Research Applications

Anti-malarial Activity

Selected derivatives of this compound have been studied for their anti-malarial activity. The importance of specific structural features, such as the hydroxyl group, the benzyl group, and the methylene substituents at the piperazinyl nitrogens, has been highlighted in generating activity against malaria. These studies provide insights into the molecular interactions and conformational preferences that contribute to anti-malarial efficacy (Cunico et al., 2009).

Antimicrobial and Anticancer Properties

Organotin(IV) derivatives of the compound have shown significant antibacterial, antifungal, and cytotoxic activities against ovarian cancer cells. These findings suggest a promising avenue for developing new treatments targeting infectious diseases and cancer (Shaheen et al., 2018).

Antidepressant Properties

The compound and its derivatives have been explored for their dual action at 5-HT1A serotonin receptors and the serotonin transporter, positioning them as potential new classes of antidepressant drugs. These activities include high affinity for both targets, which could lead to potent antidepressant agents with a novel mechanism of action (Martínez et al., 2001).

Structural Analysis and Drug Design

Studies have also focused on the structural analysis of similar arylpiperazine derivatives, elucidating their binding mechanisms to various receptors, such as α1A-adrenoceptors. This research supports the design of highly selective antagonists for therapeutic purposes, highlighting the compound's relevance in drug discovery (Xu et al., 2016).

Mechanism of Action

The compound might influence GABA-ergic neurotransmission in the brain, as suggested by its successful inhibition of seizures induced by 3-mercaptopropionic acid (3-MPA) and thiosemicarbazide (TSC) in mice .

Safety and Hazards

The safety profile of the compound was studied in a sub-acute toxicity rat model at a dose of 100 mg/kg, per oral for 14 days . The compound did not exhibit any significant toxicity .

Future Directions

The compound displayed a broad spectrum of anticonvulsant activity in several seizure models along with satisfactory antidepressant activity . Therefore, it may be further developed as a potential therapeutic agent for therapy of epileptic disorders .

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(3-methylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4.2ClH/c1-17-3-2-4-20(11-17)26-15-19(25)14-24-9-7-23(8-10-24)13-18-5-6-21-22(12-18)28-16-27-21;;/h2-6,11-12,19,25H,7-10,13-16H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRNHZDQOQYTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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